N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Table 1: Atomic Connectivity and Functional Groups
| Position | Substituent | Key Features |
|---|---|---|
| 3 | 4-Fluorobenzyl | –CH₂–C₆H₄F (para-fluorine), enhances lipophilicity |
| 7 | Thioacetamide | –S–CH₂–C(=O)–NH–, enables H-bonding |
| Acetamide | 2,5-Dimethoxyphenyl | –OCH₃ at positions 2 and 5, modulates solubility |
Crystallographic Analysis of Triazolo[4,5-d]Pyrimidine Core
Single-crystal X-ray diffraction studies of analogous triazolopyrimidine derivatives reveal a planar core structure with bond lengths and angles consistent with aromaticity. The triazole ring exhibits bond lengths of 1.31–1.38 Å for C–N and 1.34 Å for N–N, while the pyrimidine ring shows C–N distances of 1.33–1.35 Å, confirming π-delocalization.
Intermolecular interactions stabilize the lattice:
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.7 Å, b = 7.3 Å, c = 15.2 Å, β = 105.5° |
| Z | 4 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (DMSO-d₆) :
¹³C NMR :
Fourier-Transform Infrared Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O stretch (amide I) |
| 1240 | C–O–C asymmetric (methoxy) |
| 745 | C–S stretch (thioether) |
| 1510 | C=N/C=C (triazolopyrimidine) |
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ at 484.18 (calculated: 484.15).
- Major fragments: Loss of –OCH₃ (Δm/z = 31.03) and cleavage at the thioacetamide linker.
Conformational Dynamics and Tautomeric Equilibria
The triazolopyrimidine core exhibits tautomerism , with equilibrium between 3H and 1H forms influenced by substituents. In this compound, the 4-fluorobenzyl group at position 3 stabilizes the 3H tautomer through steric hindrance and electron withdrawal, as confirmed by:
- Nuclear Overhauser Effect (NOE) : Correlations between the benzyl –CH₂– and triazole H-3 support the 3H configuration.
- Density Functional Theory (DFT) : Calculations predict a 12.3 kJ/mol energy preference for the 3H tautomer over the 1H form.
The thioacetamide linker adopts a gauche conformation (C–S–CH₂–C(=O) dihedral angle ≈ 75°), minimizing steric clash between the sulfur and carbonyl oxygen.
Table 3: Tautomeric Populations (Hypothetical)
| Tautomer | Population (%) | Stabilizing Factors |
|---|---|---|
| 3H | 92 | 4-Fluorobenzyl steric bulk |
| 1H | 8 | Solvent polarization effects |
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c1-30-15-7-8-17(31-2)16(9-15)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXCJFQBCCZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.48 g/mol. The structure features a triazolopyrimidine moiety, which is known for various pharmacological properties. The presence of dimethoxyphenyl and fluorobenzyl groups suggests potential interactions with biological targets.
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity: Compounds with triazole rings often inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system.
- Antiproliferative Effects: Some related compounds have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
Pharmacological Effects
-
Anticancer Activity:
- Case studies have reported that similar triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated inhibition of tumor growth in xenograft models.
-
Neuropharmacological Effects:
- Research has suggested that related compounds can modulate neurotransmitter systems (e.g., serotonin and dopamine), leading to potential applications in treating mood disorders.
-
Anti-inflammatory Properties:
- Some studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuropharmacological | Modulation of serotonin receptors | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
A study conducted on a series of triazolo-pyrimidine derivatives showed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation. -
Neurotransmitter Modulation:
In a preclinical trial involving animal models, a derivative of the compound was shown to enhance serotonergic activity, leading to improved mood and reduced anxiety-like behaviors. -
Anti-inflammatory Effects:
In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key Observations:
Core Heterocycle Differences: The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the [1,2,4]triazolo systems in and flumetsulam. Flumetsulam’s simpler [1,2,4]triazolo[1,5-a]pyrimidine core lacks fused pyrimidine complexity, likely contributing to its lower molecular weight and herbicidal specificity .
Substituent Impact: Phenyl Groups: The target’s 2,5-dimethoxyphenyl group introduces strong electron-donating methoxy substituents, enhancing solubility but possibly reducing membrane permeability compared to ’s 2,5-dimethylphenyl (electron-neutral methyl groups) . Thioacetamide vs. Sulfonamide/Amine: The thioether (-S-) in the target compound may confer metabolic stability compared to flumetsulam’s sulfonamide (-SO₂NH-) or ’s amine (-NH-) linkages, which are prone to oxidation or hydrolysis . Fluorinated Groups: Both the target (4-fluorobenzyl) and (4-fluorophenylamino) compounds utilize fluorine to enhance lipophilicity and target binding via hydrophobic interactions .
Physicochemical and Bioactivity Insights
- In contrast, flumetsulam (MW 344) aligns with conventional agrochemical design . ’s compound (MW 420) occupies an intermediate position, with a dimethylphenyl group balancing lipophilicity and solubility .
- Bioactivity Hypotheses: Target Compound: The dimethoxy and fluorobenzyl groups may target enzymes or receptors with aromatic/hydrophobic binding pockets, similar to kinase inhibitors or antimicrobial agents. The thioacetamide could act as a hydrogen bond acceptor . The methyl group at position 7 may block metabolic degradation . Flumetsulam: As a herbicide, its sulfonamide group disrupts acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to structural divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
